molecular formula C14H16O5 B1396351 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1338495-24-1

4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1396351
CAS RN: 1338495-24-1
M. Wt: 264.27 g/mol
InChI Key: KVIJZRLNLUIFIZ-UHFFFAOYSA-N
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Description

“4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid” is an organic compound. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, which are commonly used in organic synthesis, involves the reaction of alcohols with 3,4-dihydropyran . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular formula of “4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid” is C14H16O5.


Chemical Reactions Analysis

Tetrahydropyran derivatives are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, tetrahydropyran-4-yl-carboxylic acid, include a density of 1.1066 (rough estimate), a melting point of 87 °C, and a boiling point of 114-146°C at 11mm .

Scientific Research Applications

Antioxidant Activity

The compound has been used in the synthesis of N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines, 2-Aminoacetamides, and 2-(Hetarylsulfanyl)acetamides. These synthesized compounds were evaluated for their antioxidant activity .

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Immune System Research

The compound has been used in the synthesis of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR. This compound effectively inhibited C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo .

Synthesis of Aryltetrahydropyranylmethylamine Derivatives

The compound has been used in the synthesis of aryltetrahydropyranylmethylamine derivatives which have been found to be biologically active compounds with a broad spectrum of action .

Synthesis of Aminoacetyl and Hetarylsulfanylacetyl Substituents

The compound has been used in the synthesis of aminoacetyl and hetarylsulfanylacetyl substituents. These substituents have been found to be common pharmacophoric fragments in biologically active compounds .

Synthesis of Aryloxypropanol Substituents

The compound has been used in the synthesis of aryloxypropanol substituents. These substituents have been found to be common pharmacophoric fragments in biologically active compounds .

Safety and Hazards

Tetrahydropyran-4-yl-carboxylic acid is a flammable liquid that can cause eye and skin irritation . It should be handled with appropriate protective equipment such as protective eyewear and gloves .

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c15-13(16)14(3-5-17-6-4-14)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJZRLNLUIFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156456
Record name 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1338495-24-1
Record name 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid

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